![molecular formula C17H18ClN3O B2555065 (4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone CAS No. 385407-87-4](/img/structure/B2555065.png)
(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone” is a chemical compound that has been studied for its potential applications in the field of neuropharmacology . It has been identified as a potential 5-HT3 receptor antagonist, which means it could play a role in the management of psychiatric disorders such as depression and anxiety .
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available resources, a similar compound, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
科学的研究の応用
Antimicrobial Activity
The compound has been explored as a precursor in the synthesis of various derivatives with antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives. These derivatives demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Neurogenic and Neuroprotective Effects
(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone derivatives have shown potential in enhancing synaptic plasticity and reversing impairments in motor and cognitive functions in a mouse model of Angelman Syndrome. Liu et al. (2019) explored NSI-189, a derivative, highlighting its neurogenic and neuroprotective effects through activation of the TrkB and Akt pathways, suggesting a potential treatment avenue for Angelman Syndrome (Liu et al., 2019).
Crystal Structure Analysis
Investigations into the crystal structures of related compounds provide insights into their chemical interactions and potential applications. Revathi et al. (2015) analyzed the crystal structure of an adduct of a similar compound, revealing the significance of intermolecular hydrogen bonds in the formation of chains extending along the c-axis direction. Such studies are crucial for understanding the molecular arrangements that might influence the biological activity of these compounds (Revathi et al., 2015).
Synthesis Methods
Research into the synthesis of this compound and its derivatives has led to the development of new methods. For example, Chang et al. (2006) reported the synthesis of 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones starting from different 1-substituted 4-benzhydrylidenepiperidines via CAN-mediated rearrangement. This method provides a facile strategy for synthesizing meperidine analogs (Chang et al., 2006).
Enzyme Inhibition
Compounds bearing the this compound scaffold have been evaluated for their potential as enzyme inhibitors. Morera et al. (2012) prepared and tested a series of derivatives on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), identifying compounds with significant inhibitory activity. This research suggests potential therapeutic applications in targeting endocannabinoid metabolic enzymes (Morera et al., 2012).
作用機序
The compound has been studied for its anxiolytic properties in lipopolysaccharide (LPS) induced anxiety models . It appears to act as a 5-HT3 receptor antagonist, potentially modulating serotonergic transmission . In studies, it has been shown to reverse LPS-induced behavioral changes and increase levels of serotonin in the brain .
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-7-6-15(12-19-16)17(22)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBVKLEMQBMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。